molecular formula C15H12N2O2 B2435951 (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide CAS No. 327075-18-3

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

Cat. No. B2435951
CAS RN: 327075-18-3
M. Wt: 252.273
InChI Key: GXUYXTDWQFBOMX-FMIVXFBMSA-N
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Description

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is a chemical compound that is widely used in scientific research for its various applications. This compound is also known as Furamidine or DB75 and is a member of the furamidine family of compounds. It is a potent inhibitor of trypanosome growth and is used in the treatment of African trypanosomiasis, also known as sleeping sickness.

Scientific Research Applications

Anti-Inflammatory Potential

  • A study by Hošek et al. (2019) investigated a series of N-arylcinnamanilides, which showed significant anti-inflammatory potential by attenuating lipopolysaccharide-induced NF-κB activation. This suggests a different mode of action compared to prednisone and highlights the anti-inflammatory potential of these compounds (Hošek et al., 2019).

Anticonvulsant Activity

  • Żesławska et al. (2017) and (2018) reported on cinnamamide derivatives, showing their potential anticonvulsant activity. The studies focused on the crystal structures of these compounds and analyzed their pharmacophore model to understand their effectiveness in anticonvulsant applications (Żesławska et al., 2017), (Żesławska et al., 2018).

Antimalarial Activity

  • Kos et al. (2022) explored the antimalarial activity of N-phenyl-substituted cinnamanilides. They identified several compounds with promising efficacy against the Plasmodium strain, comparable to standard chloroquine (Kos et al., 2022).

Molecular Docking and Spectroscopic Studies

  • Ulahannan et al. (2015) conducted a vibrational spectroscopic and molecular docking study on a cinnamamide derivative. This study provided insights into the chemical activity and potential inhibitory activity against Mycobacterium tuberculosis (Ulahannan et al., 2015).

Antibacterial and Anti-inflammatory Activities

  • Research by Kos et al. (2020) on a series of N-arylcinnamanilides revealed their antibacterial and anti-inflammatory potentials. This study highlighted the importance of structural modifications to enhance these activities (Kos et al., 2020).

Crystallographic Studies

  • Ghosh et al. (1999) and (2000) conducted crystallographic studies on leflunomide metabolite analogs. These studies provided insights into the molecular structures, hydrogen-bonding networks, and potential inhibition of Bruton's tyrosine kinase (BTK) (Ghosh et al., 1999), (Ghosh et al., 2000).

properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)9-12(10-16)15(18)17-13-5-3-2-4-6-13/h2-9H,1H3,(H,17,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUYXTDWQFBOMX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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